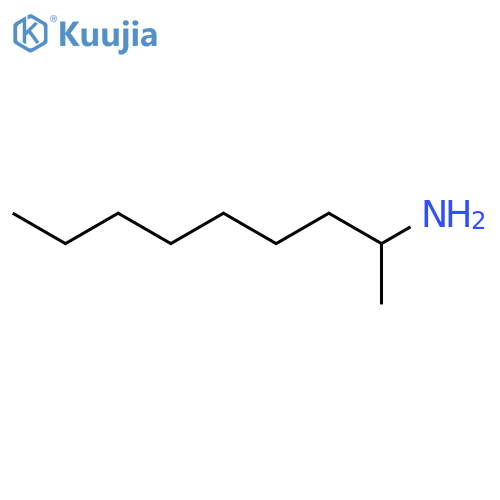Cas no 74069-74-2 ((R)-(-)-2-Aminononane)

(R)-(-)-2-Aminononane structure
商品名:(R)-(-)-2-Aminononane
(R)-(-)-2-Aminononane 化学的及び物理的性質
名前と識別子
-
- (R)-(-)-2-Aminononane
- (2R)-nonan-2-amine
- (R)-2-aminononane
- (R)-2-Nonanamine
- (R)-2-Nonylamine
- 2-aminononane
- 2-Nonanamine,(2R)
- 2-Nonanamine,(R)
- 2-Nonanamine,(R)-
- SCHEMBL353793
- AKOS017343252
- 74069-74-2
- DTXSID60628461
- (R)-2-Aminononane, ChiPros(R), produced by BASF
- (R)-nonan-2-amine
- (R)-1-Methyloctylamine
- MFCD03844739
- 663-738-8
-
- MDL: MFCD03844739
- インチ: 1S/C9H21N/c1-3-4-5-6-7-8-9(2)10/h9H,3-8,10H2,1-2H3/t9-/m1/s1
- InChIKey: ALXIFCUEJWCQQL-SECBINFHSA-N
- ほほえんだ: CCCCCCC[C@@H](C)N
計算された属性
- せいみつぶんしりょう: 143.16700
- どういたいしつりょう: 143.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 6
- 複雑さ: 61.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 0.790
- ゆうかいてん: <-20°C
- ふってん: 191 ºC
- フラッシュポイント: 華氏温度:165.2°f
摂氏度:74°c - 屈折率: 1.4271
- PSA: 26.02000
- LogP: 3.39440
- かんど: Air Sensitive
- ようかいせい: まだ確定していません。
(R)-(-)-2-Aminononane セキュリティ情報
-
記号:


- シグナルワード:Danger
- 危害声明: H301-H310-H314-H330
- 警告文: P260-P280-P284-P301+P310-P302+P350-P305+P351+P338
- 危険物輸送番号:UN 2735
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-35-50/53
- セキュリティの説明: S26; S36/37/39; S45
-
危険物標識:


- 危険レベル:8
- 包装等級:II
- 包装カテゴリ:II
- 包装グループ:II
- リスク用語:R34
(R)-(-)-2-Aminononane 税関データ
- 税関コード:2921199090
- 税関データ:
中国税関コード:
2921199090概要:
2921199090他の無環モノアミン及びその誘導体及び塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2921199090他の無環モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
(R)-(-)-2-Aminononane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19310-1g |
(R)-(-)-2-Aminononane, ChiPros?, 99+%, ee 98+% |
74069-74-2 | ee 98+% | 1g |
¥869.00 | 2023-02-25 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19310-5g |
(R)-(-)-2-Aminononane, ChiPros?, 99+%, ee 98+% |
74069-74-2 | ee 98+% | 5g |
¥2745.00 | 2023-02-25 | |
| abcr | AB180663-1 g |
(R)-(-)-2-Aminononane, ChiPros? 99%, ee 98%; . |
74069-74-2 | 1g |
€44.50 | 2022-06-11 | ||
| abcr | AB180663-5 g |
(R)-(-)-2-Aminononane, ChiPros? 99%, ee 98%; . |
74069-74-2 | 5g |
€109.50 | 2022-06-11 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19310-25g |
(R)-(-)-2-Aminononane, ChiPros?, 99+%, ee 98+% |
74069-74-2 | ee 98+% | 25g |
¥10987.00 | 2023-02-25 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 727180-25G |
(R)-(-)-2-Aminononane |
74069-74-2 | ChiPros | 25G |
¥5975.51 | 2022-02-24 |
74069-74-2 ((R)-(-)-2-Aminononane) 関連製品
- 5329-79-3(1-Methylpentylamine)
- 5452-37-9(Cyclooctylamine)
- 616-24-0(3-Aminopentane)
- 2615-25-0(trans-cyclohexane-1,4-diamine)
- 3114-70-3(Cyclohexane-1,4-diamine)
- 693-16-3(octan-2-amine)
- 63493-28-7(pentan-2-amine)
- 5452-35-7(cycloheptanamine)
- 6240-90-0((R)-(?)-2-Aminoheptane)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:74069-74-2)(R)-(-)-2-Aminononane

清らかである:99%
はかる:1g
価格 ($):1410.0